REACTION_CXSMILES
|
Cl.[N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3]=1[CH2:11][CH2:12][C:13]([OH:15])=[O:14].[CH2:16](O)[CH3:17]>>[NH:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=C(NC2=C1C=CC=C2)CCC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then the mixture is concentrated by evaporation
|
Type
|
DISSOLUTION
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Details
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the residue is dissolved in water
|
Type
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EXTRACTION
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Details
|
Then it is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts are washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
N1C(=NC2=C1C=CC=C2)CCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |